3-((6-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
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Description
3-((6-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
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Biological Activity
3-((6-(Dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a thiophene moiety, and a dimethylamino-substituted pyrazine. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O2S, with a molecular weight of 318.4 g/mol. The presence of various functional groups suggests potential interactions with biological macromolecules, influencing its pharmacokinetic properties and biological activity .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances solubility and may facilitate cellular uptake, while the thiophene and pyrazine components could contribute to the modulation of receptor activity or enzyme inhibition.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives targeting PI3K and HDAC pathways have shown promising results in inhibiting cancer cell proliferation. A study highlighted that certain pyrrolidine derivatives demonstrated IC50 values as low as 0.17 μM against cancer cell lines . This suggests that structural modifications in related compounds could lead to enhanced anticancer activities.
Anti-inflammatory Effects
Recent studies on similar compounds have reported anti-inflammatory activities, particularly through the inhibition of cyclooxygenase (COX) enzymes. Compounds with structural similarities exhibited IC50 values around 0.04 μmol for COX-2 inhibition, indicating that this compound may also possess anti-inflammatory properties worth exploring further .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies that illustrate how structural modifications can influence biological effects:
Compound Name | Structural Features | Biological Activity | IC50 Values |
---|---|---|---|
Compound A | Pyrrolidine + Pyrazine | Anticancer | 0.17 μM |
Compound B | Pyrimidine Derivative | Anti-inflammatory | 0.04 μmol |
Compound C | Thiophene Substituent | Neuroactive | Varies |
These findings suggest that specific substitutions on the pyrrolidine or thiophene rings can significantly alter the compound's pharmacological profile.
Case Studies
- In Vitro Studies : A study focusing on pyrrolidine derivatives demonstrated their ability to inhibit cancer cell lines effectively while maintaining low toxicity in normal cells. The selected compounds showed promising results in inducing apoptosis via caspase activation .
- Animal Models : Research involving animal models has indicated that certain derivatives exhibit anti-inflammatory effects in vivo, supporting their potential therapeutic applications in chronic inflammatory diseases .
Properties
IUPAC Name |
3-[6-(dimethylamino)pyrazin-2-yl]oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(2)12-8-16-9-13(17-12)22-11-5-6-20(10-11)15(21)18-14-4-3-7-23-14/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOQERPLNWVFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.